molecular formula C9H10OS B8314021 3-Mercaptopropiophenone

3-Mercaptopropiophenone

Cat. No.: B8314021
M. Wt: 166.24 g/mol
InChI Key: HEUKDBJXIMIUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercaptopropiophenone (C₉H₁₀OS) is an organosulfur compound featuring a phenyl ketone backbone with a thiol (-SH) group at the β-position. It is synthesized via the addition of thioacetic acid to 3-chloropropiophenone, followed by hydrolysis . This compound serves as a hydrogen sulfide (H₂S) surrogate in organic synthesis, leveraging the reversible thiol addition to α,β-unsaturated carbonyl systems. Its applications include facilitating thiol-exchange reactions under milder conditions compared to traditional thioether reagents (e.g., 2-cyanoethyl mercaptans), which require harsh dealkylation conditions . Notably, this compound has been utilized in the synthesis of bioactive molecules such as Agelastatin derivatives, highlighting its role in medicinal chemistry .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-phenyl-3-sulfanylpropan-1-one

InChI

InChI=1S/C9H10OS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

HEUKDBJXIMIUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 3-mercaptopropiophenone and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method
This compound Not provided C₉H₁₀OS 166.24 H₂S surrogate, thiol-exchange reactions, Agelastatin synthesis Thioacetic acid + 3-chloropropiophenone
3-Mercaptopropionic Acid 107-96-0 C₃H₆O₂S 106.14 Biological research, chemical intermediate, chelating agent Oxidation of 3-mercaptopropionaldehyde or direct synthesis
Methyl 3-Mercaptopropionate 2935-90-2 C₄H₈O₂S 120.17 Chemical intermediate (esters, polymers) Esterification of 3-mercaptopropionic acid
4-Mercaptobutan-2-one Not provided C₄H₈OS 104.17 H₂S surrogate in synthesis H₂S + methyl vinyl ketone
3-Mercapto-2-methylpropionic Acid 26473-47-2 C₄H₈O₂S 120.17 Flavoring agent (EFSA-evaluated) Not specified

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s reversible thiol addition enables efficient one-pot syntheses, reducing reliance on toxic H₂S gas .
  • Medicinal Chemistry : Its use in Agelastatin derivatives (potent cytotoxins) underscores its value in accessing complex alkaloid scaffolds .
  • Market Trends : 3-Mercaptopropionic acid dominates industrial consumption (e.g., cosmetics, pharmaceuticals), with projected growth in Asia-Pacific markets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.